2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one
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Overview
Description
2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one is a heterocyclic organic compound belonging to the pyrrolopyrimidine class This compound features a fused pyrimidinone ring system, which is known for its biological and pharmaceutical significance
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrimidinones with amines under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and solvent choice can significantly affect the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of catalysts, solvents, and reaction conditions is optimized to maximize efficiency and minimize by-products. Purification techniques such as recrystallization, chromatography, or distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles.
Addition: Various reagents can be added to the compound to form derivatives, depending on the desired functional groups.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives, substituted analogs, and addition products, which can be further utilized in various applications.
Scientific Research Applications
2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one is structurally similar to other pyrrolopyrimidines and related heterocyclic compounds. Some similar compounds include:
Pyrrolo[2,3-d]pyrimidin-5-one
Pyrrolo[3,4-d]pyrimidin-5-one
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one
These compounds share the pyrimidinone core but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific structural features and the resulting biological activities.
Properties
IUPAC Name |
2-amino-6-methyl-7H-pyrrolo[3,4-d]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-11-3-5-4(6(11)12)2-9-7(8)10-5/h2H,3H2,1H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMLVPQDQLGHEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=NC(=NC=C2C1=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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